molecular formula C6H13NO B3173500 (1R,3R)-3-(aminomethyl)cyclopentan-1-ol CAS No. 946826-76-2

(1R,3R)-3-(aminomethyl)cyclopentan-1-ol

Cat. No. B3173500
CAS RN: 946826-76-2
M. Wt: 115.17 g/mol
InChI Key: NUBNZASXRSXFRW-PHDIDXHHSA-N
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Description

(1R,3R)-3-(aminomethyl)cyclopentan-1-ol is a cyclic amino alcohol that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a chiral building block that can be used for the synthesis of various biologically active molecules.

Scientific Research Applications

Synthesis and Potential Applications in Antiviral and Antineoplastic Agents

(1R,3R)-3-(aminomethyl)cyclopentan-1-ol and its related compounds have been synthesized from L-aspartic acid. These compounds are ribose isosteres and are potentially useful in constructing nucleoside analogs. Such analogs have demonstrated significant activities in antiviral and antineoplastic applications. This finding suggests a pathway for the development of new therapeutic agents using this compound (Rapoport, Chen, Mohareb, Ahn, Sim, Ho, 2003).

Role in Biochemical Inhibition

A derivative of this compound, specifically (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, has been shown to inhibit β-glucosidases. This inhibition is significant as it points to the compound's potential use as an analog of a protonated β-glucoside, which could be crucial in biochemical research and potential therapeutic applications (Boss, Leroy, Blaser, Reymond, 2000).

Contribution to Peptide Secondary Structure

Another area of interest is the evaluation of this compound derivatives in promoting secondary structure in α/γ-peptides. These studies provide insights into the conformational flexibility and potential for forming internally hydrogen-bonded helical conformations in solution. This research is significant in the field of peptide chemistry and could influence the design of new peptides with specific structural characteristics (Giuliano, Maynard, Almeida, Reidenbach, Guo, Ulrich, Guzei, Gellman, 2013).

Drug Development Applications

The compound has been used as an intermediate in the synthesis of S1P1 receptor agonists. This application is particularly relevant in drug development, highlighting the versatility of this compound in synthesizing biologically active molecules (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, Stoffel, 2009).

properties

IUPAC Name

(1R,3R)-3-(aminomethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBNZASXRSXFRW-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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